molecular formula C22H25N3O B2366059 N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide CAS No. 1427725-72-1

N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide

Cat. No. B2366059
CAS RN: 1427725-72-1
M. Wt: 347.462
InChI Key: PEXSPFWBMPRKMY-UHFFFAOYSA-N
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Description

This compound is an organic molecule with several functional groups. It contains a tert-butylphenyl group, a cyano group, and an isoindole group. These groups are common in many organic compounds and can confer various properties to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tert-butylphenyl group might be introduced through a Friedel-Crafts alkylation, while the cyano group could be added through a cyanation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoindole group suggests that the molecule may have a cyclic structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the cyano group is a good nucleophile and could participate in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the cyano group might increase its polarity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

N-[(4-tert-butylphenyl)-cyanomethyl]-2-(1,3-dihydroisoindol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-22(2,3)19-10-8-16(9-11-19)20(12-23)24-21(26)15-25-13-17-6-4-5-7-18(17)14-25/h4-11,20H,13-15H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXSPFWBMPRKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)CN2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide

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